molecular formula C12H14ClN B12996406 7'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

7'-Chloro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Cat. No.: B12996406
M. Wt: 207.70 g/mol
InChI Key: QBADMAJAAPLOOX-UHFFFAOYSA-N
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Description

7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]: is a chemical compound with the molecular formula C10H9ClN2O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as isoquinoline derivatives and cyclobutane precursors.

    Reaction Conditions: The reaction conditions often involve the use of chlorinating agents to introduce the chlorine atom at the 7’ position. Common reagents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Cyclization: The cyclization step involves the formation of the spiro structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]
  • 7’-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one
  • 3-[(8’-Chloro-2’-oxo-2’,3’-dihydro-1’H-spiro[cyclohexane-1,4’-quinazolin]-5’-yl)oxy]cyclobutanecarboxylic acid

Uniqueness

7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

7-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]

InChI

InChI=1S/C12H14ClN/c13-10-2-3-11-9(6-10)7-14-8-12(11)4-1-5-12/h2-3,6,14H,1,4-5,7-8H2

InChI Key

QBADMAJAAPLOOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC3=C2C=CC(=C3)Cl

Origin of Product

United States

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